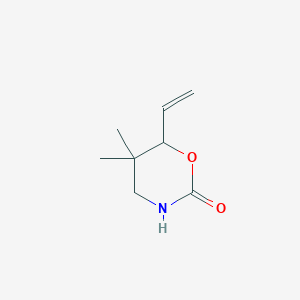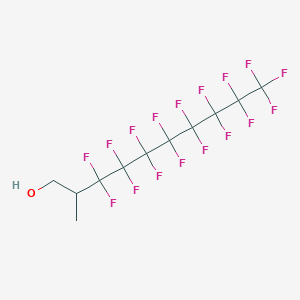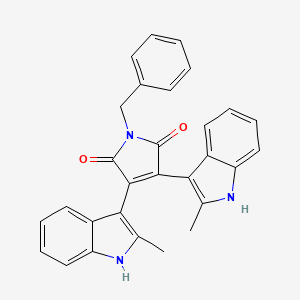![molecular formula C15H10BrF3N4 B14267764 1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)- CAS No. 141025-04-9](/img/structure/B14267764.png)
1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- is a complex organic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a bromomethyl group attached to a biphenyl structure, along with a trifluoromethyl group, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- typically involves the following steps:
Formation of the Biphenyl Structure: The biphenyl structure is synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Tetrazole Ring Formation: The tetrazole ring is formed by reacting the bromomethyl biphenyl derivative with sodium azide (NaN3) under acidic conditions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the tetrazole ring can lead to the formation of amines or hydrazines.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
科学的研究の応用
1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of 1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, and induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trityl)-
- 1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trimethylsilyl)-
Uniqueness
1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
特性
CAS番号 |
141025-04-9 |
|---|---|
分子式 |
C15H10BrF3N4 |
分子量 |
383.17 g/mol |
IUPAC名 |
5-[2-[4-(bromomethyl)phenyl]phenyl]-1-(trifluoromethyl)tetrazole |
InChI |
InChI=1S/C15H10BrF3N4/c16-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-20-21-22-23(14)15(17,18)19/h1-8H,9H2 |
InChIキー |
LDZTWERAOCNHSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C3=NN=NN3C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


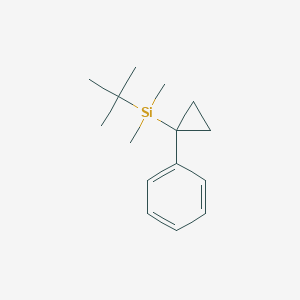
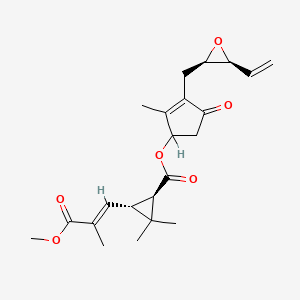
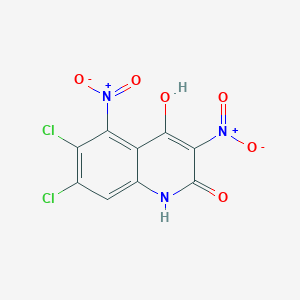
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)
![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)

![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
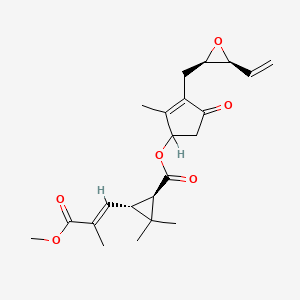
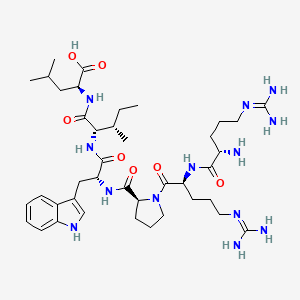
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
